molecular formula C23H23N3O2S B11289410 5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11289410
M. Wt: 405.5 g/mol
InChI Key: XDLDHYNSONNIDN-UHFFFAOYSA-N
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Description

5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, an isopropylphenyl group, a methoxyphenyl group, and a thiazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This step involves the reaction of a suitable thioamide with a haloketone to form the thiazole ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolone Core: The pyrrolone core is synthesized through a cyclization reaction involving an appropriate amine and a diketone.

    Introduction of the Isopropylphenyl Group: This group is typically added via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, researchers investigate the compound for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could lead to the development of new medications.

Industry

In industrial applications, the compound’s unique properties make it useful in the development of new materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biological pathways. For example, the amino group may form hydrogen bonds with active site residues, while the aromatic rings could participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-1-(4-isopropylphenyl)-4-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-2-one

Uniqueness

The uniqueness of 5-amino-1-(4-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and potential biological activities, distinguishing it from similar compounds that may lack one or more of these features.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-propan-2-ylphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C23H23N3O2S/c1-14(2)15-4-8-17(9-5-15)26-12-20(27)21(22(26)24)23-25-19(13-29-23)16-6-10-18(28-3)11-7-16/h4-11,13-14,24,27H,12H2,1-3H3

InChI Key

XDLDHYNSONNIDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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